molecular formula C21H24N2O3 B2708453 4-isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 922906-03-4

4-isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide

Cat. No.: B2708453
CAS No.: 922906-03-4
M. Wt: 352.434
InChI Key: GYGFILTUJDHSNE-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide is a synthetic benzamide derivative designed for pharmaceutical and biochemical research. This compound features a benzamide core, a scaffold recognized for its diverse biological activities and presence in various therapeutic agents . The molecular structure incorporates a 4-isopropoxy substituent, a group known to influence the compound's lipophilicity and metabolic stability , and a 2-oxopiperidinyl unit linked via a phenyl bridge, which may contribute to specific target binding and pharmacokinetic properties. Benzamide derivatives represent a significant class of bioactive molecules with a broad spectrum of documented research applications. Related compounds have been investigated as potential antipsychotic agents , vasopressin antagonists for conditions like hyponatremia and heart failure , and glycogen phosphorylase inhibitors for the management of type 2 diabetes and obesity . Furthermore, specific N-phenylbenzamide analogs have demonstrated potent antiviral activity, notably by inhibiting the expression of HPV oncogenes in cervical cancer models, suggesting a mechanism that involves the reactivation of tumor suppressor proteins p53 and Rb . The presence of the 2-oxopiperidine (2-piperidinone) moiety is a feature found in other pharmacologically active compounds and is often explored for its conformational influence and potential interactions with enzymatic targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for verifying the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15(2)26-19-11-9-16(10-12-19)21(25)22-17-6-5-7-18(14-17)23-13-4-3-8-20(23)24/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGFILTUJDHSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The isopropoxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The carbonyl group in the piperidinone moiety can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropoxy group may yield a ketone, while reduction of the piperidinone moiety may produce a hydroxyl derivative.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound or intermediate in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.

    Chemical Biology: It may be employed as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: The compound could be used in the synthesis of more complex molecules for various industrial applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives with Varied Substituents

The following table highlights key structural and physicochemical differences between 4-isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide and analogous compounds:

Compound Name Substituents Molecular Weight Key Features
This compound (Target Compound) 2-Oxopiperidinyl, 4-isopropoxy Not provided Potential enhanced binding due to lactam ring; moderate lipophilicity
4-Isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide Thiazole sulfonamide, 4-isopropoxy 417.5 Increased polarity due to sulfonamide; possible solubility advantages
4-Isopropoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide 4-Methylpiperazinyl carbonyl, 4-isopropoxy 381.47 Basic piperazine group may improve membrane permeability
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl}benzamide Branched alkoxy (2-methylpropoxy) Not provided Higher lipophilicity; potential for prolonged half-life
Key Findings:
  • Substituent Effects on Solubility : The thiazole sulfonamide derivative () exhibits higher polarity due to the sulfonamide group, which may enhance aqueous solubility compared to the target compound.
  • Pharmacophore Influence : The 2-oxopiperidinyl group in the target compound offers a rigid lactam structure, which may confer selectivity for targets requiring hydrogen-bonding interactions, unlike the flexible piperazinyl group in .

Comparison with Heterocyclic Analogues

  • Imidazole-Containing Benzamide () : The compound 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide introduces an imidazole ring, which can participate in π-π stacking and metal coordination, unlike the oxopiperidinyl group. This may broaden target selectivity but introduce metabolic instability .
  • Sulfonamide Derivatives (): Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (MW 616.9) demonstrate that sulfonamide groups enhance binding to enzymes like carbonic anhydrases but may increase toxicity risks .

Physicochemical and Pharmacokinetic Insights

  • Molecular Weight and Bioavailability : The target compound’s molecular weight (estimated ~380–400 g/mol) falls within the acceptable range for oral bioavailability, similar to derivatives in and .
  • Metabolic Stability : The 2-oxopiperidinyl group may resist oxidative metabolism better than morpholinyl (e.g., 3-isopropoxy-N-[2-(4-morpholinyl)phenyl]benzamide in ) or imidazolyl groups, which are prone to CYP450-mediated degradation.

Biological Activity

4-isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including an isopropoxy group and a piperidinone moiety. This compound is being investigated for its potential biological activities, particularly in the context of drug development and therapeutic applications.

Structural Characteristics

The compound can be described by its IUPAC name: N-[3-(2-oxopiperidin-1-yl)phenyl]-4-propan-2-yloxybenzamide. Its molecular formula is C21H24N2O3C_{21}H_{24}N_{2}O_{3}, and it possesses a molecular weight of approximately 356.43 g/mol. The structure is characterized by:

  • Isopropoxy Group : Contributes to the lipophilicity and potential bioactivity.
  • Piperidinone Moiety : Offers a site for interaction with biological targets.
  • Benzamide Core : Commonly associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperidinone Moiety : Cyclization reactions involving suitable amines and carbonyl compounds.
  • Attachment of the Phenyl Group : Utilization of methods like Suzuki-Miyaura coupling to introduce the phenyl ring.
  • Final Coupling : Reaction between the piperidinone and benzoyl chloride derivatives to yield the final product.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing piperidinone structures have shown activity against various cancer cell lines, suggesting that this compound may also possess similar capabilities.

Inhibition of Enzymatic Activity

Compounds with structural similarities have been evaluated for their ability to inhibit specific enzymes such as factor Xa (FXa). For example, research on related benzamides demonstrated potent FXa inhibition, which is crucial in anticoagulant therapy. The mechanism involves binding to the active site of FXa, potentially leading to therapeutic applications in coagulation disorders.

Toxicity Studies

In vitro toxicity assessments using zebrafish embryos have been conducted to evaluate the safety profile of compounds in this class. Findings suggest that while some derivatives exhibit low toxicity levels, further studies are necessary to fully characterize the safety of this compound.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological ActivityReference
ApixabanFXa inhibitorAnticoagulant
RivaroxabanFXa inhibitorAnticoagulant
3,4-Difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamideFluorinated variantAnticancer potential

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study on FXa Inhibition :
    • A study demonstrated that modifications in the piperidinone structure significantly enhanced FXa inhibitory activity, suggesting that structural optimization could lead to more effective anticoagulants.
  • Zebrafish Embryo Toxicity Testing :
    • Research indicated that certain benzamide derivatives showed minimal toxicity in zebrafish models, supporting their further development as safe therapeutic agents.

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